![molecular formula C18H33N3O2 B12568203 6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 184778-07-2](/img/structure/B12568203.png)
6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a tridecylamino group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate starting materials such as urea and β-diketones under acidic or basic conditions.
Introduction of the Tridecylamino Group: The tridecylamino group is introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine intermediate with tridecylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential for large-scale synthesis.
化学反应分析
Types of Reactions
6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives with different functional groups.
科学研究应用
6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or catalysts.
作用机制
The mechanism of action of 6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its potential as a PARP-1 inhibitor with antitumor activity.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Exhibits inhibitory activity against d-dopachrome tautomerase and has potential anticancer properties.
Pyrimido[4,5-d]pyrimidine: Studied for its biological significance and potential therapeutic applications.
Uniqueness
6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the tridecylamino group, which imparts distinct chemical and biological properties. This structural feature may enhance its lipophilicity, membrane permeability, and interaction with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
184778-07-2 |
|---|---|
分子式 |
C18H33N3O2 |
分子量 |
323.5 g/mol |
IUPAC 名称 |
6-[(tridecylamino)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H33N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-15-16-14-17(22)21-18(23)20-16/h14,19H,2-13,15H2,1H3,(H2,20,21,22,23) |
InChI 键 |
LLQGRYHWUMDQIS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCNCC1=CC(=O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)
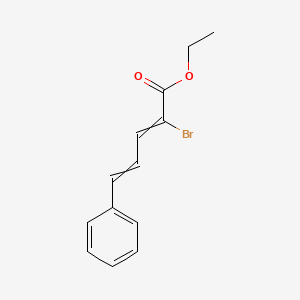
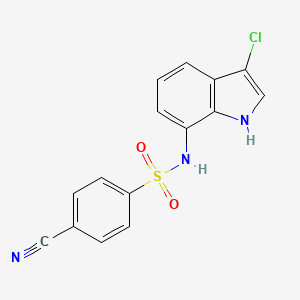

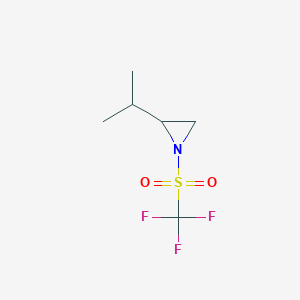
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
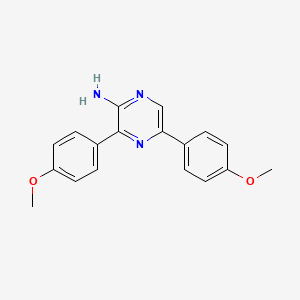

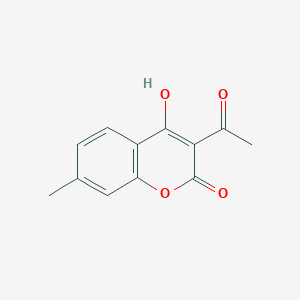
![Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)](/img/structure/B12568173.png)
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)


